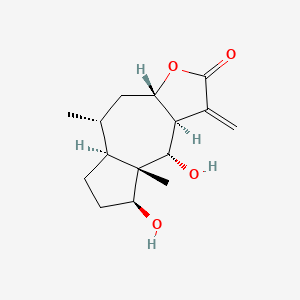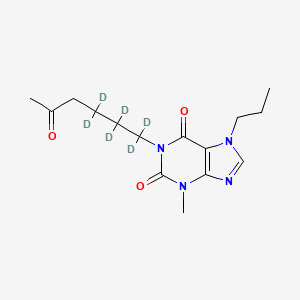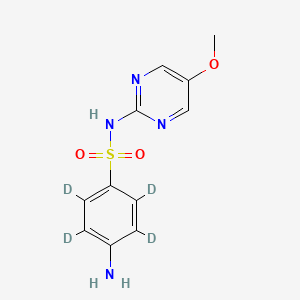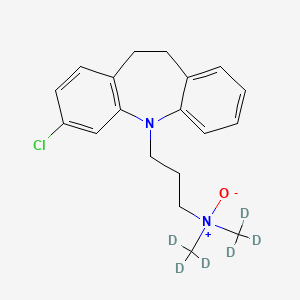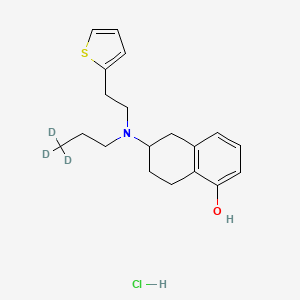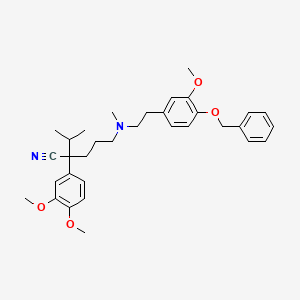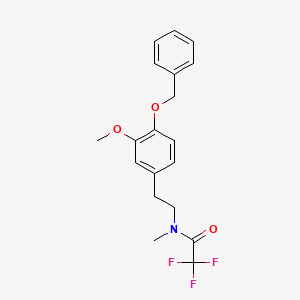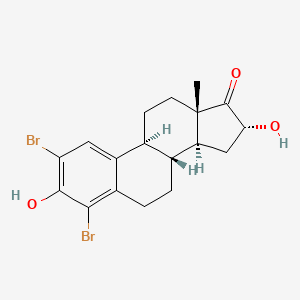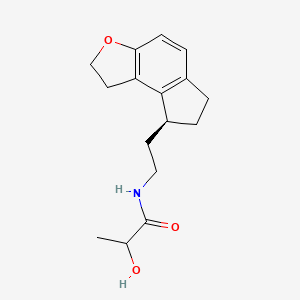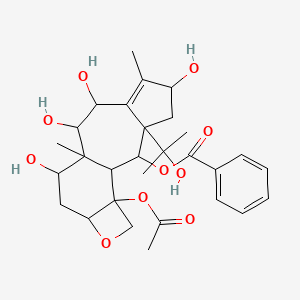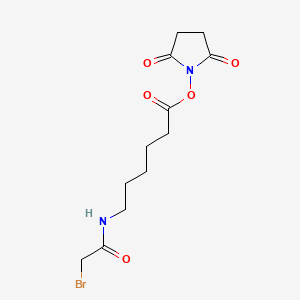
Succinimidyl-6-(bromoacetamido)caproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimidyl-6-(bromoacetamido)caproate is a chemical compound with the molecular formula C12H17BrN2O5 and a molecular weight of 349.18 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its applications in bioconjugation and protein labeling due to its reactive bromoacetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-6-(bromoacetamido)caproate typically involves the reaction of succinimidyl-6-aminohexanoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with the bromoacetyl bromide to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .
Applications De Recherche Scientifique
Succinimidyl-6-(bromoacetamido)caproate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimidyl-4-(bromoacetamido)butyrate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
Succinimidyl-3-(bromoacetamido)propionate: Another similar compound with an even shorter carbon chain, affecting its solubility and reactivity.
N-Hydroxysuccinimide esters: A broader class of compounds that share the succinimidyl group but differ in their reactive groups and applications.
Uniqueness
Succinimidyl-6-(bromoacetamido)caproate is unique due to its specific combination of a succinimidyl ester and a bromoacetamido group, which provides a balance of reactivity and stability. This makes it particularly useful for bioconjugation and protein labeling applications, where precise and stable modifications are required.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXEDBTFDLRPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703859 |
Source


|
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-16-2 |
Source


|
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
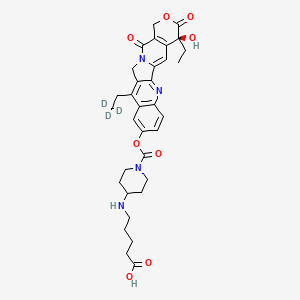
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
